molecular formula C20H17NO6 B12546159 N-[(4-Methyl-2-oxo-2H-1-benzopyran-7-yl)carbonyl]-L-tyrosine CAS No. 143457-46-9

N-[(4-Methyl-2-oxo-2H-1-benzopyran-7-yl)carbonyl]-L-tyrosine

Cat. No.: B12546159
CAS No.: 143457-46-9
M. Wt: 367.4 g/mol
InChI Key: CKIJIBKDFJXLSD-INIZCTEOSA-N
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Description

N-[(4-Methyl-2-oxo-2H-1-benzopyran-7-yl)carbonyl]-L-tyrosine is a synthetic compound that belongs to the class of organic compounds known as dipeptides. These compounds contain a sequence of exactly two alpha-amino acids joined by a peptide bond. This particular compound is characterized by the presence of a benzopyran ring, which is a fused ring system consisting of a benzene ring and a pyran ring. The compound is not naturally occurring and is typically synthesized for research purposes .

Preparation Methods

The synthesis of N-[(4-Methyl-2-oxo-2H-1-benzopyran-7-yl)carbonyl]-L-tyrosine involves several steps. One common method includes the condensation of 4-methyl-2-oxo-2H-1-benzopyran-7-yl with L-tyrosine under specific reaction conditions. The reaction typically requires a catalyst and is carried out in an organic solvent such as ethanol. The product is then purified through recrystallization .

Chemical Reactions Analysis

N-[(4-Methyl-2-oxo-2H-1-benzopyran-7-yl)carbonyl]-L-tyrosine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The benzopyran ring allows for electrophilic and nucleophilic substitution reactions.

Scientific Research Applications

N-[(4-Methyl-2-oxo-2H-1-benzopyran-7-yl)carbonyl]-L-tyrosine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(4-Methyl-2-oxo-2H-1-benzopyran-7-yl)carbonyl]-L-tyrosine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzopyran ring can interact with the active site of enzymes, inhibiting or modifying their activity. The compound can also bind to receptors, triggering a cascade of biochemical events within the cell .

Comparison with Similar Compounds

N-[(4-Methyl-2-oxo-2H-1-benzopyran-7-yl)carbonyl]-L-tyrosine is unique due to its specific structure and the presence of the benzopyran ring. Similar compounds include:

Properties

CAS No.

143457-46-9

Molecular Formula

C20H17NO6

Molecular Weight

367.4 g/mol

IUPAC Name

(2S)-3-(4-hydroxyphenyl)-2-[(4-methyl-2-oxochromene-7-carbonyl)amino]propanoic acid

InChI

InChI=1S/C20H17NO6/c1-11-8-18(23)27-17-10-13(4-7-15(11)17)19(24)21-16(20(25)26)9-12-2-5-14(22)6-3-12/h2-8,10,16,22H,9H2,1H3,(H,21,24)(H,25,26)/t16-/m0/s1

InChI Key

CKIJIBKDFJXLSD-INIZCTEOSA-N

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)O

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)O

Origin of Product

United States

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